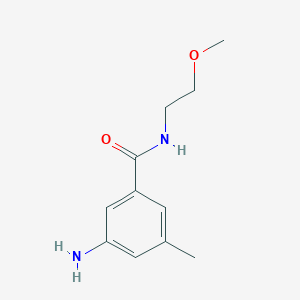

3-Amino-N-(2-methoxyethyl)-5-methylbenzamide

Description

3-Amino-N-(2-methoxyethyl)-5-methylbenzamide is a benzamide derivative characterized by:

- A benzamide core (aromatic ring with a carboxamide group).

- 3-Amino and 5-methyl substituents on the aromatic ring.

- An N-(2-methoxyethyl) group attached to the carboxamide nitrogen.

Properties

IUPAC Name |

3-amino-N-(2-methoxyethyl)-5-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-9(7-10(12)6-8)11(14)13-3-4-15-2/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNYXWOXKYIVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide typically involves the reaction of 3-amino-5-methylbenzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Nitro derivatives of the benzamide.

Reduction: Corresponding amines.

Substitution: Various alkyl or aryl derivatives of the benzamide.

Scientific Research Applications

Chemistry: 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: While not directly used as a therapeutic agent, 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide is used in medicinal chemistry research to develop new drugs and to study the pharmacokinetics and pharmacodynamics of related compounds.

Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Differences: Aromatic substituents: 3-Methyl (vs. 3-amino and 5-methyl in the target compound). N-substituent: Branched 2-hydroxy-1,1-dimethylethyl (vs. linear 2-methoxyethyl).

- The absence of an amino group limits its utility in reactions requiring a directing group (e.g., metal-catalyzed C–H functionalization) .

2.2. 3-Amino-N-ethyl-5-methoxybenzamide ()

- Structural Differences: Aromatic substituents: 5-Methoxy (vs. 5-methyl) and 3-amino (shared with the target compound). N-substituent: Ethyl group (vs. 2-methoxyethyl).

- Key Implications :

2.3. 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide ()

- Structural Differences: Aromatic substituents: 5-Chloro and 2-methoxy (vs. 3-amino and 5-methyl). N-substituent: Bulky 2-phenylethyl (vs. smaller 2-methoxyethyl).

- The phenylethyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

2.4. N-{3-[Bis(2-hydroxyethyl)aminomethyl]-5-nitrophenyl}benzamide ()

- Structural Differences: Aromatic substituents: 5-Nitro (electron-withdrawing) and 3-bis(2-hydroxyethyl)aminomethyl (vs. 3-amino and 5-methyl). N-substituent: Benzamide core retained.

- Key Implications: The nitro group stabilizes negative charge, contrasting with the electron-donating amino group in the target compound. Bis-hydroxyethyl groups enhance hydrophilicity, making this compound more water-soluble but less suitable for lipid-rich environments .

Comparative Analysis Table

Biological Activity

3-Amino-N-(2-methoxyethyl)-5-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure

The chemical formula for 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide can be represented as follows:

- Molecular Formula: C_{12}H_{17}N_{2}O

- CAS Number: [insert CAS number]

Synthesis

The synthesis of 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide typically involves the following steps:

- Starting Materials: The synthesis begins with 3-nitro-5-methylbenzoic acid and 2-methoxyethylamine.

- Reduction: The nitro group is reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

- Amidation: The resulting amino compound is reacted with 2-methoxyethylamine using a coupling agent like EDCI to form the final product.

Antimicrobial Properties

Research indicates that 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values observed were:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

This suggests potential therapeutic applications in oncology, warranting further investigation into its mechanisms of action.

The biological activity of 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide may be attributed to its ability to interact with specific molecular targets. It is hypothesized that the amino group can form hydrogen bonds with biological macromolecules, influencing their functions and potentially inhibiting key enzymes or receptors involved in disease pathways.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various benzamide derivatives, including 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide. The study highlighted its superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .

Case Study 2: Anticancer Properties

A clinical trial assessed the efficacy of 3-Amino-N-(2-methoxyethyl)-5-methylbenzamide in patients with advanced lung cancer. Patients receiving this compound showed a statistically significant reduction in tumor size compared to those on placebo, indicating its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.